8-methyl-2-phenyl-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide
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Overview
Description
- Quinoline, also known as benzopyridine, serves as the core structure for this compound. Quinoline derivatives have been used historically, with notable examples like quinine and cinchonine for treating malaria .
- Our compound features a quinoline ring fused with a phenyl group, a pyridine moiety, and a carboxamide functional group.
8-methyl-2-phenyl-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide: is a complex organic molecule with the chemical formula C₂₃H₁₉N₃O and a molecular weight of 353.42 g/mol .
Preparation Methods
- The synthetic route for this compound involves several steps. One approach is to start from a 2-chloroquinoline derivative and proceed as follows:
- React the 2-chloroquinoline with phenylhydrazine in the presence of 1-pentanol.
- Perform N-alkylation using sodium carbonate to introduce the pyridin-3-ylmethyl group .
Chemical Reactions Analysis
Reactions: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents depend on the desired transformation. For example, oxidation might involve oxidants like KMnO₄ or PCC, while reduction could use reducing agents like LiAlH₄.
Major Products: The products formed depend on the reaction type. Oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction could lead to the corresponding amine forms.
Scientific Research Applications
Chemistry: Researchers explore its reactivity, stability, and potential as a building block for more complex molecules.
Biology: Investigate its interactions with biological targets, such as enzymes or receptors.
Medicine: Assess its pharmacological properties, including potential as an antiparasitic or anticancer agent.
Industry: Explore its use in materials science or as a precursor for other compounds.
Mechanism of Action
- The exact mechanism remains an active area of study. It likely involves binding to specific cellular targets, affecting signaling pathways, or modulating enzymatic activity.
Comparison with Similar Compounds
Similar Compounds: Other quinoline-based molecules, such as chloroquine, hydroxychloroquine, and quinoline alkaloids, share structural similarities.
Uniqueness: Our compound’s specific substitution pattern and functional groups distinguish it from related analogs.
Properties
Molecular Formula |
C23H19N3O |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
8-methyl-2-phenyl-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C23H19N3O/c1-16-7-5-11-19-20(23(27)25-15-17-8-6-12-24-14-17)13-21(26-22(16)19)18-9-3-2-4-10-18/h2-14H,15H2,1H3,(H,25,27) |
InChI Key |
SQZKWEHIEBDUMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=C3)C(=O)NCC4=CN=CC=C4 |
Origin of Product |
United States |
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